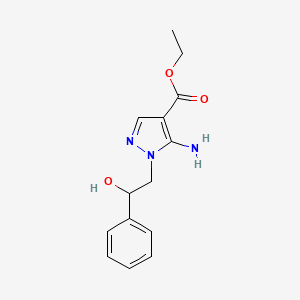

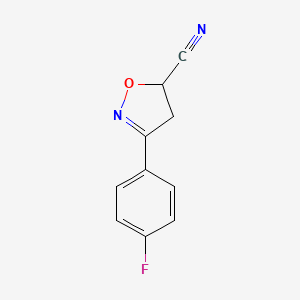

ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxylate, there are related compounds that have been synthesized. For example, a series of 5-pyrazolyl-ureas were synthesized starting from 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazol-4-ethyl carboxylate .Molecular Structure Analysis

The molecular structure of pyrazole compounds is characterized by a doubly unsaturated five-membered ring containing two nitrogen atoms . The biological and pharmacological properties of pyrazole can be due to its particular chemical characteristics: pyrazole presents a nitrogen atom 1 (N1), also named “pyrrole-like” because its unshared electrons are conjugated with the aromatic system; and a nitrogen atom 2 (N2), named as “pyridine-like” since the unshared electrons are not compromised with resonance .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved resources .Applications De Recherche Scientifique

Microwave-Assisted Direct Amidation

Microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines produces carboxamides in good yields, demonstrating its potential in organic synthesis (Milosevic et al., 2015).

Synthesis and Auxin Activities

In a study exploring the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, its derivatives showed modest auxin activities, indicating potential agricultural applications (Yue et al., 2010).

Anticancer Potential

A series of derivatives synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate showed promise in suppressing A549 lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010).

Use in Selective Synthesis

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is useful for selective cyclocondensation, leading to ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, useful in chemical synthesis (Lebedˈ et al., 2012).

Crystal Structure Analysis

The crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, a related compound, has been analyzed, contributing to the understanding of molecular conformations and interactions (Kumar et al., 2018).

Analgesic and Anti-inflammatory Properties

Some ethyl esters of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid showed significant analgesic and anti-inflammatory activities, suggesting potential pharmaceutical applications (Gokulan et al., 2012).

Molecular Investigations

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives have been studied for their molecular and spectral properties, enhancing our understanding of biologically important pyrazole derivatives (Viveka et al., 2016).

Mécanisme D'action

Target of Action

Related compounds have been shown to interact with human β3-adrenoceptor (ar) expressed in chinese hamster ovary (cho) cells .

Mode of Action

Pyrazolyl-ureas, a class of compounds with a similar pyrazole nucleus, have been shown to interact at the intracellular level on many pathways, particularly on different kinases such as src, p38-mapk, trka, and others .

Biochemical Pathways

Related compounds have been shown to increase cyclic amp accumulation , suggesting that they may affect pathways related to cyclic AMP signaling.

Result of Action

Related compounds have been shown to have a wide spectrum of biological activities, ranging from antibacterial and antifungal to anticarcinogenic activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .

Propriétés

IUPAC Name |

ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-2-20-14(19)11-8-16-17(13(11)15)9-12(18)10-6-4-3-5-7-10/h3-8,12,18H,2,9,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOCGXXFMKIESF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC(C2=CC=CC=C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2640418.png)

![Ethyl 3-(4-fluorophenyl)-5-(4-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2640420.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide](/img/structure/B2640421.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2640422.png)

![N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2640424.png)

![ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640425.png)

![4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B2640426.png)

![3-[1-[(11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2640427.png)

![6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2640433.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2640435.png)